1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde (CAS: 1040280-31-6) is a heterocyclic organic compound featuring a tetrahydroquinoline backbone substituted with a methyl group at the 1-position and a carbaldehyde moiety at the 7-position. Its synthesis and characterization involve advanced analytical techniques such as NMR, HPLC, and LC-MS, as noted in its technical specifications . This compound is of interest in medicinal chemistry and materials science due to its reactive aldehyde group, which enables further derivatization.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-6-2-3-10-5-4-9(8-13)7-11(10)12/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
FXEDPKHNEUGPBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Mechanism and Reaction Conditions
The reaction proceeds via iminium ion intermediacy, where protonation of the aldehyde enhances its electrophilicity, enabling nucleophilic attack by the amine. Subsequent cyclization and dehydration yield the tetrahydroquinoline core. For this compound, the use of 1-methyl-1,2,3,4-tetrahydroquinoline-7-amine and an appropriate aldehyde precursor (e.g., formaldehyde or glyoxylic acid) under hydrochloric acid catalysis has been reported. Optimal temperatures range from 60–80°C, with reaction times varying between 12–24 hours.
Limitations and Modifications
A major limitation of the classical Pictet-Spengler reaction is the poor regioselectivity observed during aldehyde incorporation, often resulting in mixtures of positional isomers. To address this, recent modifications employ directing groups or sterically hindered aldehydes to favor aldehyde substitution at the seventh position. For example, the use of Lewis acids like BF₃·OEt₂ has been shown to enhance regiocontrol by stabilizing transition states.
The introduction of the aldehyde group at the seventh position has been achieved through innovative organocatalytic methods, as demonstrated in recent studies leveraging oxidative decarboxylation and single-electron transfer (SET) mechanisms.
Oxidative Decarboxylation Pathway
In this approach, a Petasis adduct—formed via the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with glyoxylic acid and an aryl boronic acid—undergoes O₂-promoted oxidative decarboxylation. This generates an iminium ion intermediate, which hydrolyzes to release the aldehyde product (Figure 1).
Key Reaction Conditions
-
Catalyst : 1-Methyl-1,2,3,4-tetrahydroquinoline (30 mol%)
-
Solvent : Acetonitrile
-
Atmosphere : Oxygen or air
-
Yield : 75–80% (isolated)
The reaction’s success hinges on the oxidation potential of the tetrahydroquinoline moiety (+0.66 V vs. AgCl/Ag), which facilitates exergonic SET to molecular oxygen.
Continuous Flow Reactor Technology
Industrial-scale production of this compound has been revolutionized by the adoption of continuous flow reactors, which offer superior heat and mass transfer compared to batch systems.
Process Optimization
In a representative protocol, the Pictet-Spengler reaction is conducted in a microreactor with the following parameters:
-
Residence Time : 10–15 minutes
-
Temperature : 70°C
-
Pressure : 2–3 bar
-
Yield Improvement : 20–25% over batch methods
Continuous flow systems also mitigate safety risks associated with exothermic intermediates and enable real-time monitoring of reaction progression.
Comparative Analysis of Synthetic Methods
The table below contrasts the efficiency, scalability, and regioselectivity of key preparation methods:
| Method | Conditions | Yield | Regioselectivity | Scalability |
|---|---|---|---|---|
| Pictet-Spengler | HCl, 80°C, 24 h | 60–65% | Moderate | Laboratory-scale |
| Organocatalytic Formylation | O₂, CH₃CN, rt, 24–36 h | 75–80% | High | Pilot-scale |
| Continuous Flow | Microreactor, 70°C, 10–15 min | 85–90% | High | Industrial-scale |
Chemical Reactions Analysis
Pictet–Spengler Condensation
The Pictet–Spengler reaction is a cornerstone method for synthesizing tetrahydroquinoline derivatives. For 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, this reaction typically involves:
-
Mechanism : Reaction of an amine (e.g., β-phenylethylamine derivatives) with a carbonyl compound (e.g., aldehyde) to form an imine intermediate, followed by acid-catalyzed cyclization to yield the tetrahydroquinoline framework .
-
Application : The aldehyde group in the target compound may act as a carbonyl partner in this reaction, enabling the formation of heterocyclic scaffolds. For example, the aldehyde could react with amines under acidic conditions to form imines, which then cyclize to generate the tetrahydroquinoline core .
Reduction of the Aldehyde Group
The aldehyde functional group in this compound can undergo reduction to form a primary alcohol:
-
Reagents : Sodium borohydride (NaBH₄) or other reducing agents.
-
Mechanism : Nucleophilic addition of hydride to the carbonyl carbon, followed by protonation to yield the corresponding alcohol.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Reduction | NaBH₄, ethanol | 7-Hydroxymethyl derivative |
Oxidation and Cyclization
Catalytic oxidation processes involving the aldehyde group have been reported in related systems:
-
Example : Iridium complexes (e.g., dichloro(pentamethylcyclopentadienyl)iridium(III) dimer) catalyze oxidation of alcohols to aldehydes, which then form imines with proximal amino groups. Subsequent reduction by hydrido iridium species yields tetrahydroquinolines .
-
Relevance : While not directly demonstrated for this compound, analogous mechanisms suggest the aldehyde could participate in cyclization reactions under catalytic conditions .
Michael Addition and Domino Reactions
The Leimgruber–Batcho reaction , a domino process involving Michael addition and elimination, is applicable to tetrahydroquinolines. For this compound, the aldehyde may act as an electrophile in:
-
Michael Addition : Nucleophilic attack by an amino group on an α,β-unsaturated carbonyl (e.g., a ketone or aldehyde) .
-
Elimination : Loss of a leaving group (e.g., dimethylamine) to form the heterocyclic ring .
Acid-Catalyzed Cyclizations
Strong acids like triflic acid (TfOH) promote cyclization reactions in tetrahydroquinoline derivatives:
-
Mechanism : Protonation of carbonyl groups, activation of electrophilic sites, and subsequent cyclization via nucleophilic attack by amino groups .
-
Example : In related systems, TfOH facilitates the formation of 2,3-dihydro-4(1H)-quinolinones from β-ketoamides .
Reduction of Aldehyde to Alcohol
| Parameter | Details |
|---|---|
| Reagents | NaBH₄, ethanol |
| Conditions | Room temperature, stirring for 1–2 hours |
| Product | 7-Hydroxymethyl derivative |
Stereochemical Control
In related tetrahydroquinoline syntheses, stereochemical outcomes depend on reaction conditions. For example:
-
Diastereoselectivity : Reduction of imine intermediates with hydrogenation catalysts (e.g., Pd/C) can yield cis or trans stereoisomers based on catalyst choice and pressure .
-
Catalyst Dependence : Pt/C vs. Pd/C catalysts influence product distributions in hydrogenation steps .
Catalytic Efficiency
Modern methods leverage catalytic systems for improved yields and sustainability:
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy, making it a valuable building block in drug design .
Neuroprotective Properties:
Research indicates that 1-methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde exhibits neuroprotective effects. Studies have shown its potential to mitigate neuronal damage in models of neurodegeneration, possibly through mechanisms involving antioxidant activity and modulation of neurotransmitter systems .
Organic Synthesis
Versatile Building Block:
The compound is utilized in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block for creating new chemical entities in medicinal chemistry and agrochemicals .
Synthesis Methods:
Several synthetic routes have been developed for this compound, including nucleophilic additions and condensation reactions. These methods highlight its versatility and potential for further functionalization.
Biological Imaging
Fluorescent Probes:
this compound can be employed in designing fluorescent probes for biological imaging. These probes facilitate the visualization of cellular processes with high specificity and sensitivity, aiding researchers in studying complex biological systems .
Material Science
Advanced Materials Development:
In material science, this compound contributes to developing advanced materials such as polymers and coatings. Its unique properties can enhance the durability and performance of these materials .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various tetrahydroquinoline derivatives on human cancer cell lines. Results indicated that derivatives like this compound showed up to 90% inhibition in cell proliferation at specific concentrations.
Case Study 2: Neuroprotection
In models of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal death and improved behavioral outcomes in animal studies. This suggests its potential as a therapeutic agent against neurodegenerative diseases .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound relative to other tetrahydroquinoline derivatives:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Methyl group instead of propyl | Antioxidant properties |
| 1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Ethyl group instead of propyl | Potential neuroprotective effects |
| 1-Benzyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | Benzyl group increases lipophilicity | Enhanced interaction with lipid membranes |
The unique substituents on the nitrogen atom influence solubility and biological activity differently compared to these analogs.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective and antidepressant effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Methyl-Substituted Tetrahydroquinoline Derivatives
7-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS: 90874-58-1)
- Structural Similarity : 0.97 (highest among listed analogs) .
- Key Differences : Lacks the carbaldehyde group at position 7; instead, it has a simple methyl substituent. The hydrochloride salt enhances solubility in polar solvents.
- Applications : Used as an intermediate in pharmaceutical synthesis .
1-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 491-34-9)
- Structural Similarity : 0.93 .
- Key Differences: No substituent at position 7; the methyl group is retained at position 1. The absence of the aldehyde reduces electrophilic reactivity.
6-Methyl-1,2,3,4-tetrahydroquinoline (CAS: 91-61-2)
Carbaldehyde-Substituted Derivatives
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde (CAS: 141103-93-7)
- Structural Similarity : 0.76 .
- Key Differences: Contains an oxazine ring instead of a tetrahydroquinoline framework. The oxygen atom in the ring alters polarity and hydrogen-bonding capacity.
7-Hydroxy-1,2,3,4-tetrahydroquinoline (CAS: 58196-33-1)
- Structural Similarity: Not scored but shares the tetrahydroquinoline scaffold.
- Key Differences: Hydroxyl group at position 7 instead of carbaldehyde.
7-Methoxy-1,2,3,4-tetrahydroquinoline (CAS: 1810-74-8)
Halogenated and Heterocyclic Variants
7-Iodo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
- Key Differences: Iodo substituent at position 7 and a carboxylic acid group at position 3. The isoquinoline backbone differs from tetrahydroquinoline in ring fusion, altering steric and electronic profiles .
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Comparative Data Table
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde (MTHQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with MTHQ, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
MTHQ belongs to the tetrahydroquinoline family of compounds, which are known for their complex structures and varied biological activities. The compound is characterized by its unique chemical structure that includes a methyl group and a carbaldehyde functional group.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N |
| Molecular Weight | 159.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not available] |
Biological Activities
MTHQ exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key areas of research include:
1. Neuroprotective Effects
MTHQ has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that MTHQ can mitigate oxidative stress and reduce neuronal apoptosis in vitro and in vivo. For instance, studies have demonstrated that MTHQ protects dopaminergic neurons from neurotoxicity induced by 1-methyl-4-phenylpyridinium (MPP+) and other neurotoxic agents .
2. Antioxidant Activity
The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress-related disorders. In vitro assays have shown that MTHQ effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
3. Antimicrobial Properties
MTHQ has demonstrated antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Gram-positive bacteria and fungi. Studies have indicated that MTHQ disrupts bacterial cell membranes and inhibits biofilm formation .
4. Anticancer Potential
Research has highlighted the anticancer properties of MTHQ through its ability to induce apoptosis in cancer cell lines. Mechanistically, MTHQ activates caspase pathways and modulates cell cycle progression, leading to reduced proliferation of cancer cells .
The mechanisms underlying the biological activities of MTHQ are multifaceted:
- Neuroprotection : MTHQ's neuroprotective effects are attributed to its ability to inhibit oxidative stress pathways and modulate neurotransmitter levels.
- Antioxidant Activity : The compound enhances cellular antioxidant defenses by upregulating the expression of genes involved in antioxidant responses.
- Antimicrobial Action : The disruption of microbial cell membranes by MTHQ is believed to be due to its lipophilic nature, allowing it to integrate into lipid bilayers.
- Apoptosis Induction : In cancer cells, MTHQ triggers apoptotic pathways through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
Case Studies
Several studies have investigated the biological effects of MTHQ:
- Neuroprotection in Rodent Models : A study demonstrated that administration of MTHQ significantly reduced behavioral deficits in rodent models subjected to neurotoxic agents like MPTP. The results indicated improved motor function and decreased neuronal loss in the substantia nigra .
- Antioxidant Efficacy : In vitro studies revealed that MTHQ treatment led to a marked increase in SOD activity and a decrease in malondialdehyde levels in neuronal cultures exposed to oxidative stress .
- Antimicrobial Testing : A series of assays confirmed the effectiveness of MTHQ against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the pathogen tested .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1-Methyl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde, and what are their limitations?
- Methodological Answer : The compound can be synthesized via cyclization of ketoamides using organomagnesium reagents, yielding disubstituted derivatives (e.g., 1,2,3,4-tetrahydroisoquinoline derivatives) with high efficiency . Alternatively, a three-step protocol starting from phenethylamine involves condensation, cyclization with polyphosphoric acid, and oxidation to introduce the carbaldehyde group . Key limitations include moderate yields in multi-step reactions and challenges in regioselectivity during functionalization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the tetrahydroquinoline scaffold and aldehyde proton (δ ~9-10 ppm in H NMR). Mass spectrometry (MS) reveals fragmentation patterns (e.g., loss of CO from the carbaldehyde group), while IR spectroscopy identifies the carbonyl stretch (~1700 cm) . For advanced validation, X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) can resolve stereochemical ambiguities .
Q. What biological activities are reported for structurally related tetrahydroquinoline derivatives?
- Methodological Answer : 1-Methyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit neuroprotective and antidepressant-like effects in preclinical models, potentially via dopamine modulation . The 7-carbaldehyde group may enhance bioavailability or serve as a reactive site for further derivatization (e.g., Schiff base formation for metal coordination) .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Methodological Answer : While direct toxicity data for this compound is limited, similar tetrahydroquinolines require standard precautions: use of fume hoods, nitrile gloves, and eye protection. Monitor for respiratory irritation and avoid skin contact, as aldehydes are often reactive and sensitizing .
Advanced Research Questions
Q. How can enantioselective synthesis be applied to produce chiral derivatives of this compound?
- Methodological Answer : Copper-catalyzed asymmetric intramolecular C–N coupling enables enantioselective synthesis of tetrahydroquinoline carboxamides (up to 90% ee). Chiral ligands such as BINOL derivatives or PyBOX complexes optimize stereocontrol, though the carbaldehyde group may require protection (e.g., acetal formation) to prevent side reactions .
Q. What computational strategies predict the biological activity or binding interactions of derivatives?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and Quantitative Structure-Activity Relationship (QSAR) models can prioritize derivatives for testing. For example, density functional theory (DFT) calculates the carbaldehyde’s electrophilicity, which correlates with reactivity in nucleophilic environments . MD simulations assess stability in enzyme binding pockets (e.g., monoamine oxidases) .
Q. How can chemoselective functionalization of the 7-carbaldehyde group be achieved?
- Methodological Answer : Selective reduction (NaBH/CeCl) converts the aldehyde to a hydroxymethyl group without affecting the tetrahydroquinoline ring. For cross-coupling, Pd-catalyzed Suzuki-Miyaura reactions require prior conversion to a boronic ester (e.g., via Miyaura borylation) . Protecting the aldehyde as a thioacetal prevents undesired reactivity during alkylation .
Q. How do researchers resolve contradictions in synthetic yields or reaction conditions across studies?
- Methodological Answer : Systematic optimization (e.g., Design of Experiments, DoE) identifies critical factors like temperature, solvent polarity, and catalyst loading. For example, cyclization in toluene at 110°C improves yields compared to THF due to reduced by-product formation . Analytical HPLC monitors reaction progress and purity to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
